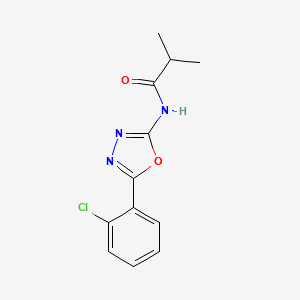

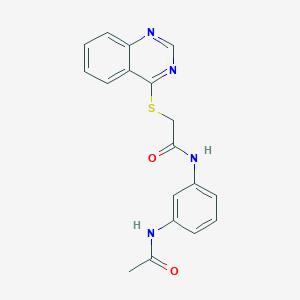

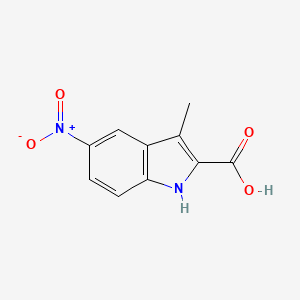

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, also known as CPIB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPIB is a member of the oxadiazole family and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Antimicrobial and Antifungal Applications

- A study by Kapadiya et al. (2020) synthesized 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine and found them effective against certain Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anticancer Applications

- Zhang et al. (2005) identified a derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Cholinesterase Inhibition for Neurological Disorders

- Pflégr et al. (2022) reported that 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains showed moderate inhibition of acetyl- and butyrylcholinesterase, which are targets for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Anti-Tuberculosis and Anti-Cancer Drug Development

- Al-Tamimi et al. (2018) explored the anti-tubercular and anti-cancer properties of pyrazine and condensed oxadiazole derivatives (Al-Tamimi et al., 2018).

Anti-Inflammatory and Anti-Thrombotic Properties

- Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic potential of 1,3,4-oxadiazole derivatives in rats, showing significant results (Basra et al., 2019).

Synthesis Methods

- Ramazani and Rezaei (2010) developed an efficient method for synthesizing 1,3,4-oxadiazole derivatives, offering an alternative approach to the synthesis of fully substituted derivatives (Ramazani & Rezaei, 2010).

Fungicidal Activity

- Wang et al. (2006) synthesized N′-(5-aryl-1,3,4-oxadiazole-2-yl) actylthioureas and found some of these compounds to exhibit good fungicidal activity (Wang, Qin, & Huang, 2006).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the interaction of a compound with its targets can lead to changes in cellular processes, potentially influencing the activity of enzymes, the function of cell receptors, or the expression of genes .

Biochemical Pathways

The impact on biochemical pathways generally involves the alteration of the normal function of enzymes or other proteins involved in these pathways, leading to downstream effects such as changes in cell signaling, metabolism, or gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects generally depend on the nature of the interaction between the compound and its targets, and can range from the activation or inhibition of cellular processes to the induction of cell death .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of a compound .

特性

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKRFGFQOHMQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)

![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)